3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is a heterocyclic organic compound characterized by its unique structure and potential applications in scientific research. Its chemical formula is and it has a molecular weight of 187.04 g/mol. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research institutions. It is cataloged under several identifiers including the CAS number 174790-35-3 and PubChem CID 15287071. It is typically available in solid form and requires proper handling due to its hazardous nature, as indicated by various safety data sheets.
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde falls under the classification of:
The synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) are crucial for optimizing yield and purity.
The molecular structure of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde can be represented as follows:
InChI=1S/C6H7BrN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2
C1CC2=C(C=NN2C1)Br
The compound features a bicyclic structure with a bromine substituent that impacts its electronic properties.
The molecular weight is 187.04 g/mol, with specific isotopic mass distributions available for detailed studies.
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde participates in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions such as solvent choice and temperature are critical for successful transformations.
The mechanism of action for compounds like 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde often involves:
Data on binding affinities and biological assays are crucial for elucidating its mechanism of action.
The physical properties of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole include:
Chemical properties include:
Relevant data from safety data sheets indicate potential hazards associated with handling this compound.
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific applications:
Continued research into this compound may yield novel applications across multiple scientific disciplines.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8